3-Amino-2-hydroxypyridine

Overview

Description

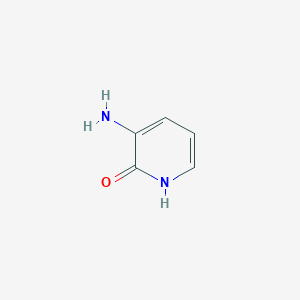

3-Amino-2-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, featuring both an amino group and a hydroxyl group attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-hydroxypyridine (AHPD) is the tin-lead (Sn-Pb) mixed perovskite used in solar cells . This compound plays a crucial role in improving the performance of these solar cells .

Mode of Action

AHPD, which contains a pyridine nitrogen and an –NH2 group in the molecule, acts as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve device performance . The incorporation of AHPD into the precursor solution effectively suppresses the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .

Biochemical Pathways

The introduction of AHPD leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .

Result of Action

The result of AHPD’s action is a significant improvement in the performance of tin-lead mixed perovskite solar cells. Compared with the control device, an optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .

Action Environment

The action of AHPD is influenced by the environmental conditions within the solar cell. The stability and efficacy of AHPD in suppressing Sn2+ oxidation and retarding the nucleation and crystallization rate are crucial for the overall performance of the solar cell

Biochemical Analysis

Biochemical Properties

It is known to form complexes with a number of transition metals . It is also known to inhibit the corrosion of aluminium and copper in acidic solutions .

Cellular Effects

It is known to be used in oxidative hair dye formulations, where it acts as a “coupler” and reacts with a “precursor” activated via an oxidant, such as peroxide .

Molecular Mechanism

It is known to undergo condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde to form Schiff bases .

Temporal Effects in Laboratory Settings

It is considered safe in the present practices of use and concentration for use in oxidative hair dye formulations .

Dosage Effects in Animal Models

It is considered safe in the present practices of use and concentration for use in oxidative hair dye formulations .

Metabolic Pathways

It is known to be involved in the synthesis of functionalized pyrido [4,3-b] [1,4]oxazine and imidazo [1,2-a]pyridine derivatives .

Transport and Distribution

It is known to be used in oxidative hair dye formulations, where it acts as a “coupler” and reacts with a “precursor” activated via an oxidant, such as peroxide .

Subcellular Localization

It is known to be used in oxidative hair dye formulations, where it acts as a “coupler” and reacts with a “precursor” activated via an oxidant, such as peroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-hydroxypyridine typically involves the following steps :

Starting Material: The synthesis begins with 2-chloropyridine.

Reaction with Alcohol Solution: 2-chloropyridine is mixed with an alcohol solution, such as methanol or ethanol.

Addition of Alkaline Alcohol Solution: An alkaline alcohol solution, such as sodium tert-butoxide in alcohol, is added to the mixture.

Reaction Conditions: The reaction is carried out at a temperature range of 65-75°C for 10-15 hours.

Formation of Intermediate: The intermediate product is obtained by adjusting the solution and reacting it with hydrobromic acid.

Final Steps: The intermediate is further reacted with concentrated sulfuric acid and fuming nitric acid at low temperatures to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives of pyridine.

Reduction Products: Various amine derivatives.

Substitution Products: Alkylated or acylated pyridine derivatives

Scientific Research Applications

3-Amino-2-hydroxypyridine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: this compound is used as a corrosion inhibitor for metals like aluminum and copper.

Comparison with Similar Compounds

- 2-Amino-3-hydroxypyridine

- 2-Amino-6-hydroxypyridine

- 4-Amino-2-hydroxypyridine

Comparison:

- Structural Differences: The position of the amino and hydroxyl groups on the pyridine ring differentiates these compounds.

- Reactivity: The reactivity of these compounds varies based on the position of functional groups, affecting their chemical behavior and applications.

- Uniqueness: 3-Amino-2-hydroxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and makes it suitable for particular applications .

Biological Activity

3-Amino-2-hydroxypyridine (3-AHP) is a pyridine derivative that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of 3-AHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 110.11 g/mol

The compound features an amino group (-NH) and a hydroxyl group (-OH) attached to the pyridine ring, contributing to its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that 3-AHP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound was identified as a potential inhibitor of glutamine synthetase in Mycobacterium tuberculosis, suggesting its role in disrupting essential metabolic pathways in bacteria .

2. Antioxidant Properties

3-AHP has shown promising antioxidant activities. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of 3-AHP. It has been shown to enhance neuronal survival under stress conditions, possibly through the modulation of signaling pathways related to apoptosis and inflammation. This effect positions 3-AHP as a candidate for further investigation in neurodegenerative disease therapies.

The biological activity of 3-AHP can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Radical Scavenging : Its hydroxyl group facilitates the scavenging of reactive oxygen species (ROS), mitigating oxidative damage.

- Modulation of Signaling Pathways : 3-AHP influences pathways associated with cell survival and apoptosis, contributing to its protective effects in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 3-AHP was tested against various bacterial strains, including resistant strains of M. tuberculosis. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 20 |

| Escherichia coli | 30 |

| Staphylococcus aureus | 15 |

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with 3-AHP significantly reduced cell death compared to untreated controls. The protective effect was quantified using assays measuring cell viability (MTT assay), showing an increase in viable cells by approximately 40% at optimal concentrations .

Toxicological Profile

The safety assessment of 3-AHP has been conducted through various toxicological studies. Notably, it has been classified as having low acute toxicity based on animal studies, with no significant mutagenic effects observed . However, further studies are required to fully elucidate its long-term safety profile.

Properties

IUPAC Name |

3-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFNCCQCOEPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187317 | |

| Record name | 3-Amino-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-99-8 | |

| Record name | 3-Amino-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033630998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33630-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER85UN5LYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions 3-amino-2-hydroxypyridine participates in according to the provided research?

A1: this compound acts as a versatile building block in organic synthesis. [, ]

- Cyclocondensation and Elimination Reactions: It reacts with various π-acceptors like tetrachlorobenzoquinones and dicyanomethylene compounds. These reactions lead to the formation of diverse heterocyclic compounds such as pyridoxazines, benzoxa(thia)azines, and benzoxa(thia)azepines. []

- Ligand in meta-C-H Arylation: When a mono-protected derivative of this compound is used as a ligand in palladium-catalyzed reactions, it facilitates the meta-C-H arylation of phenylacetic acids. Notably, this reaction utilizes 2-carbomethoxynorbornene (NBE-CO2Me) as a transient mediator and works efficiently with a variety of substrates including mandelic acid and phenylglycine. []

Q2: How does the structure of this compound make it suitable for its role as a ligand in meta-C-H functionalization reactions?

A2: While the provided research doesn't delve into the specific mechanistic details of ligand-metal interaction, it highlights the importance of both the modified norbornene and the mono-protected this compound ligand in these meta-C-H functionalization reactions. [] The presence of both the amino and hydroxyl groups in this compound allows it to potentially act as a bidentate ligand, coordinating to the metal center (likely palladium in this case). This coordination could play a crucial role in controlling the reactivity and selectivity of the palladium catalyst, ultimately enabling the challenging meta-C-H functionalization. Further research would be needed to fully elucidate the coordination mode and the impact of this specific ligand structure on the reaction mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.